![molecular formula C18H20N4O B2418074 6-Amino-4-(pentan-2-yl)-3-phényl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 337500-40-0](/img/no-structure.png)

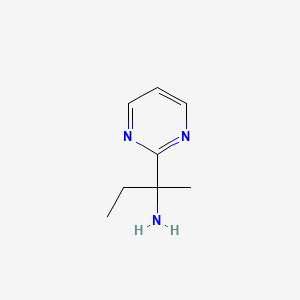

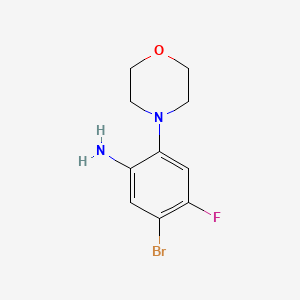

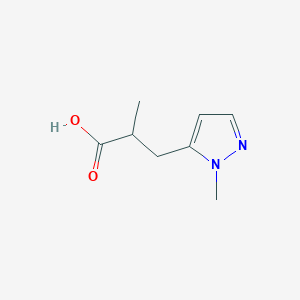

6-Amino-4-(pentan-2-yl)-3-phényl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Synthesis Analysis

Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one example, the catalytic activity of AC-SO3H was investigated for the synthesis of a similar compound .Molecular Structure Analysis

In a similar molecule, the pyrazole ring A is almost coplanar to the fused pyran ring B (dihedral angle 2.99 (5)°), whereas it forms a dihedral angle 13.52 (8)° with phenyl ring C .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Applications De Recherche Scientifique

Synthèse de nouveaux composés

Ce composé peut être utilisé dans la synthèse de nouveaux composés. Par exemple, une série de 6-amino-4-aryl-2-thioxo-1,2,3,4-tétrahydropyrimidine-5-carbonitriles a été synthétisée . La réaction de ces composés avec le chloroéthynylphosphonate de diméthyle a donné une série de nouveaux diméthyl (8-cyano-7-aryl-5-thioxo-5,6-dihydroimidazo [1,2- c ]pyrimidin-2-yl)phosphonates .

Création de nouveaux colorants

Les composés contenant un fragment pyrimidine, comme celui en question, sont des objets prometteurs pour la création de nouveaux colorants .

Matériaux pour l'énergie solaire

Ces composés ont également des applications potentielles dans les matériaux pour l'énergie solaire .

Substances riches en énergie

Ils peuvent être utilisés dans la création de substances riches en énergie .

Conception de médicaments

Les composés hétérocycliques azotés, comme celui-ci, présentent un grand intérêt pour les chercheurs étudiant l'activité biologique. Ces fragments se sont révélés être des échafaudages efficaces dans la conception de médicaments .

Prédiction de l'activité biologique

La prédiction de l'activité biologique à l'aide du logiciel PASS a montré que les 6-amino-4-aryl-2-thioxo-1,2,3,4-tétrahydropyrimidine-5-carbonitriles résultants sont modérément susceptibles d'exhiber une activité d'agonistes de l'apoptose .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile' involves the condensation of 2-pentanone, benzaldehyde, malononitrile, and hydrazine hydrate to form the pyrazole ring, followed by cyclization with ethyl acetoacetate to form the pyrano ring. The resulting compound is then reacted with ammonia to introduce the amino group and the pentyl group is introduced through alkylation with 1-bromopentane. Finally, the carbonitrile group is introduced through reaction with potassium cyanide.", "Starting Materials": [ "2-pentanone", "benzaldehyde", "malononitrile", "hydrazine hydrate", "ethyl acetoacetate", "ammonia", "1-bromopentane", "potassium cyanide" ], "Reaction": [ "Condensation of 2-pentanone, benzaldehyde, malononitrile, and hydrazine hydrate to form the pyrazole ring", "Cyclization with ethyl acetoacetate to form the pyrano ring", "Reaction with ammonia to introduce the amino group", "Alkylation with 1-bromopentane to introduce the pentyl group", "Reaction with potassium cyanide to introduce the carbonitrile group" ] } | |

Numéro CAS |

337500-40-0 |

Formule moléculaire |

C18H20N4O |

Poids moléculaire |

308.385 |

Nom IUPAC |

6-amino-4-pentan-2-yl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C18H20N4O/c1-3-7-11(2)14-13(10-19)17(20)23-18-15(14)16(21-22-18)12-8-5-4-6-9-12/h4-6,8-9,11,14H,3,7,20H2,1-2H3,(H,21,22) |

Clé InChI |

QHLXGBMYFXBSJF-UHFFFAOYSA-N |

SMILES |

CCCC(C)C1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2417997.png)

![2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2418010.png)

![[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2418012.png)